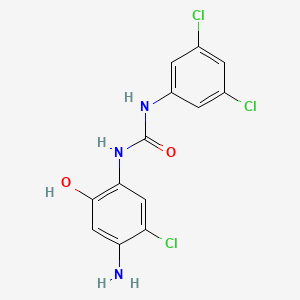
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N'-(3,5-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and functional groups, suggests potential for significant biological and chemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 4-amino-5-chloro-2-hydroxyaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3-chlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dibromophenyl)urea
Uniqueness
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is unique due to the specific arrangement of chlorine atoms and functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activity and improved efficacy.
Properties
CAS No. |
93109-01-4 |
|---|---|
Molecular Formula |
C13H10Cl3N3O2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
1-(4-amino-5-chloro-2-hydroxyphenyl)-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-6-1-7(15)3-8(2-6)18-13(21)19-11-4-9(16)10(17)5-12(11)20/h1-5,20H,17H2,(H2,18,19,21) |
InChI Key |
SHHHUJHJJGPCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C(=C2)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
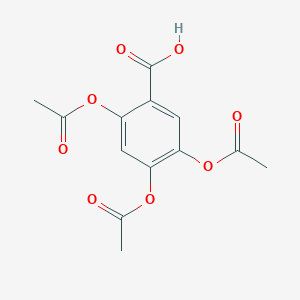
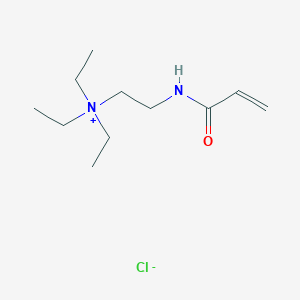
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
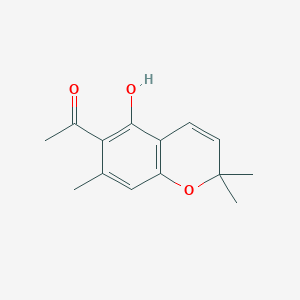
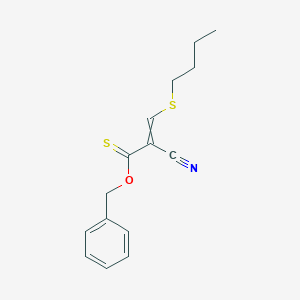
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
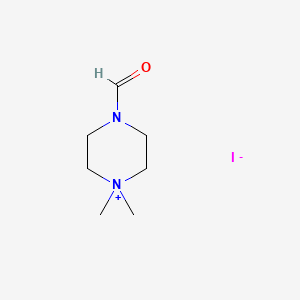
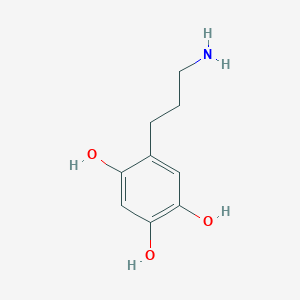

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

